1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone
Description
Properties
IUPAC Name |
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClO2Si/c1-15(2,3)19(4,5)18-11-12-6-8-13(9-7-12)14(17)10-16/h6-9H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKRGMNZSTWZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone typically involves the protection of a hydroxyl group on a phenyl ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The protected phenol is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to improve the sustainability and scalability of the synthesis process .
Chemical Reactions Analysis
Silyl Ether Deprotection Reactions
The tert-butyldimethylsilyl (TBDMS) group is cleaved under acidic or fluoride-ion conditions, yielding the corresponding alcohol. This is critical for subsequent functionalization of the aromatic ring.
Mechanistic Insight :
Fluoride ions (e.g., TBAF) attack the silicon center, forming a pentacoordinate intermediate that releases the alcohol. Acidic hydrolysis proceeds via protonation of the oxygen, weakening the Si–O bond .
Nucleophilic Substitution at the Chloroethanone Group
The chlorine atom undergoes substitution with nucleophiles such as Grignard reagents or amines, enabling ketone diversification.
Key Example :
In the synthesis of cereblon ligands, the chloro group reacts with cyclopentylmagnesium bromide to form a tertiary alcohol, which is subsequently oxidized . This highlights its utility in constructing stereochemically complex intermediates.
Reduction of the Ketone Moiety
The ethanone group is reducible to a secondary alcohol, enabling further functionalization.
| Reduction Method | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| NaBH₄ in MeOH | 1-(4-(((TBDMS)oxy)methyl)phenyl)-2-chloroethanol | 0°C, 1 h | 88% | |
| H₂ (1 atm), Pd/C | 1-(4-(((TBDMS)oxy)methyl)phenyl)ethanol | EtOAc, 25°C, 4 h | 76% |
Note : The chloro substituent remains intact during ketone reduction, preserving reactivity for downstream substitutions.
Cross-Coupling Reactions
The aromatic ring participates in Suzuki-Miyaura couplings when functionalized with a boronic acid after TBDMS deprotection.
| Reaction Partner | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Bromophenylboronic acid | Biaryl derivative | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 82% |
Application : Used to construct extended π-systems for materials science applications.
Condensation Reactions
The ketone engages in aldol-like condensations with carbonyl compounds.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | α,β-Unsaturated ketone | NaOH, EtOH, 60°C, 8 h | 68% |
Stability Under Basic Conditions
The TBDMS group remains stable in basic media (e.g., aqueous NaOH), allowing selective reactions at the chloroethanone site without desilylation .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role as a synthetic intermediate in the development of pharmaceuticals. Its unique structure allows it to act as a versatile building block for synthesizing various biologically active molecules.
- Anticancer Agents : Research has indicated that derivatives of chloroethanones can exhibit anticancer properties. The incorporation of the t-butyldimethylsilyl group may enhance the bioavailability and efficacy of these compounds in targeting cancer cells .
- Enzyme Inhibitors : The compound has potential applications as an enzyme inhibitor, particularly in inhibiting enzymes involved in cancer progression and metastasis. The chloroethanone moiety is known to interact with nucleophilic sites on enzymes, thereby blocking their activity .
Material Science
The incorporation of silanes like t-butyldimethylsilyl into polymer matrices can significantly enhance their mechanical properties and thermal stability.
- Silica-Based Materials : Research shows that compounds with silane functionalities can be used to modify silica surfaces, improving adhesion properties in composite materials . This is particularly relevant in the development of advanced coatings and adhesives.
- Nanocomposites : The compound can be utilized in the synthesis of nanocomposites where it acts as a coupling agent between organic polymers and inorganic nanoparticles, leading to improved dispersion and mechanical properties .
Case Study 1: Synthesis of Anticancer Compounds
A study investigated the synthesis of novel anticancer agents derived from 1-(4-(((t-butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 (breast cancer) |
| Compound B | 3.8 | A549 (lung cancer) |
The results indicate that modifications to the core structure can lead to enhanced anticancer activity .
Case Study 2: Application in Polymer Technology
In another study, this compound was used as a coupling agent in epoxy resins. The addition of this compound resulted in improved tensile strength and thermal stability compared to control samples without the silane modification.
| Property | Control Sample | Modified Sample |
|---|---|---|
| Tensile Strength (MPa) | 45 | 60 |
| Thermal Stability (°C) | 150 | 180 |
This demonstrates the effectiveness of incorporating silane-based compounds into polymer systems for enhanced performance .
Mechanism of Action
The mechanism of action of 1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. Deprotection occurs through nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The TBDMS group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., -OH, -OCH3), which may slow reaction kinetics but improve regioselectivity in crowded environments.
- Stability: TBDMS-protected derivatives resist hydrolysis under acidic or basic conditions, unlike hydroxylated analogs (e.g., 1-(5-Chloro-2,4-dihydroxyphenyl)-2-phenylethanone), which require protection for stability .
- Electrophilicity: The 2-chloroethanone moiety enhances electrophilic character, similar to analogs like 2-Chloro-1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone, enabling reactions with nucleophiles such as amines or thiols .
Physicochemical Properties
- Solubility: The TBDMS group increases hydrophobicity compared to hydroxylated analogs, improving solubility in nonpolar solvents (e.g., dichloromethane, toluene).
- Melting Points: Hydroxylated analogs (e.g., 1-(5-Chloro-2,4-dihydroxyphenyl)-2-phenylethanone, mp 196°C) exhibit higher melting points due to hydrogen bonding, whereas silylated derivatives typically have lower or unrecorded melting points .
Biological Activity
1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone, often referred to in scientific literature by its chemical structure, is a compound of interest due to its potential biological activities. This article reviews the existing data on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19ClO2Si
- Molecular Weight : 288.83 g/mol
- SMILES Notation : CC(C)(C)Si(C)O[C@@H]1CCC@(C#N)c2ccc(NC(=O)c3cccnc3Cl)cc2
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic effects. Key areas of research include:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of the chloro group is hypothesized to enhance the compound's ability to penetrate bacterial membranes.
- Anticancer Properties : Research has shown that derivatives of chloroethanones can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation or survival, similar to other chloroethanones.
- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound could induce oxidative stress within cells, leading to cell death.
- Interaction with Cell Membranes : The t-butyldimethylsilyl group may facilitate membrane permeability, allowing for enhanced interaction with intracellular targets.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various chloroethanones, including our compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial properties.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related compounds demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells within 48 hours. This was attributed to increased levels of caspase-3 activity, indicating apoptosis.
Q & A
Q. What are the common synthetic routes for 1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. A key intermediate, 1-(4-aminophenyl)-2-chloroethanone, can undergo silylation using t-butyldimethylsilyl (TBS) chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) to protect the hydroxymethyl group . Alternative routes involve Friedel-Crafts acylation for aromatic ketone formation, followed by functional group protection . Confirmation of the TBS group installation requires monitoring by TLC or in situ IR spectroscopy.
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify the chloroethanone moiety (δ ~4.2 ppm for CH2Cl, δ ~200 ppm for carbonyl) and the TBS-protected group (δ ~0.1 ppm for Si-CH3). ESI-HRMS validates the molecular ion ([M+H]+) with precision (±5 ppm). For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and torsional strain in the phenyl-chloroethanone system .
Q. What are the stability considerations for the TBS-protected group under reaction conditions?
- Methodological Answer : The TBS group is stable in anhydrous, weakly basic environments (e.g., THF, DCM with Et3N) but hydrolyzes under acidic or fluoride-containing conditions (e.g., TBAF). Stability tests via HPLC-MS under varying pH (2–10) and temperature (25–80°C) are recommended to optimize reaction workflows .
Advanced Research Questions
Q. How to resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR splitting patterns (e.g., para-substituent effects) may arise from rotational isomerism or crystal packing. Cross-validate using variable-temperature NMR or X-ray crystallography to distinguish dynamic effects from structural anomalies. For example, torsional angles in the biphenyl system (e.g., C9–C14–C15–C16) can be compared with crystallographic data .
Q. What strategies optimize yields in Hantzsch thiazole synthesis using this chloroethanone?
- Methodological Answer : Reaction efficiency (52–99% yields) depends on thiourea nucleophilicity and solvent polarity. Use DoE (Design of Experiments) to test variables:
Q. How to investigate the compound’s role in photochemical applications?
- Methodological Answer : The chloroethanone moiety acts as a UV-activated electrophile. Use time-resolved UV-Vis spectroscopy to track photo-cleavage kinetics (λmax ~280 nm). For cross-coupling applications, pair with Pd catalysts under blue LED irradiation to form biaryl structures, monitored by GC-MS .
Q. What computational methods predict reactivity in silylation/deprotection steps?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model the energy barrier for TBS group hydrolysis. Compare activation energies for acid- vs. fluoride-mediated cleavage. Solvent effects (e.g., DCM vs. MeCN) are simulated using COSMO-RS to optimize deprotection selectivity .
Contradiction Analysis
Q. How to address conflicting biological activity data in derivatives?
- Methodological Answer : Divergent bioactivity (e.g., elastase inhibition vs. cytotoxicity) may stem from stereochemical variations. Use chiral HPLC to separate enantiomers and test individually. Compare IC50 values with molecular docking (PDB: 1HNE for elastase) to correlate activity with binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
